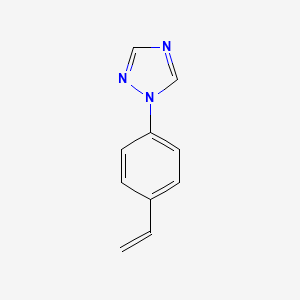

![molecular formula C8H9N3 B1467755 6-甲基咪唑并[1,2-a]吡啶-2-胺 CAS No. 39588-33-5](/img/structure/B1467755.png)

6-甲基咪唑并[1,2-a]吡啶-2-胺

描述

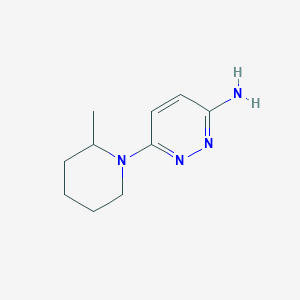

“6-Methylimidazo[1,2-a]pyridin-2-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A novel and practical strategy for the construction of imidazo[1,2-a]pyridin-2-amine frameworks has been developed. The present sequential approach involves addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation without purification of the intermediate amidines .

Molecular Structure Analysis

The molecular formula of “6-Methylimidazo[1,2-a]pyridin-2-amine” is C8H10ClN3 and its molecular weight is 183.64 g/mol . The InChI code is 1S/C9H11N3.2ClH/c1-7-2-3-9-11-8 (4-10)6-12 (9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

科学研究应用

合成和化学性质

- 取代的 6-氨基咪唑并[1,2-a]吡啶的合成:已经开发出有效的方法来制备新型的 6-氨基咪唑并[1,2-a]吡啶衍生物,利用钯或铜催化的方法。这包括 6-N-甲基苯胺咪唑并[1,2-a]吡啶的合成 (Enguehard 等人,2003 年)。

催化和化合物形成

- 银催化的环异构化:已经报道了一种通过银催化的环异构化合成 3-甲基咪唑并[1,2-a]吡啶的新方法。该工艺表现出良好的收率、优异的区域选择性,并且在温和的条件下进行 (Chioua 等人,2013 年)。

药物化学和药物设计

- 黑素浓缩激素受体 1 拮抗剂:药物化学研究探索了在设计 MCHR1 拮抗剂中使用咪唑并[1,2-a]吡啶环。这些化合物,例如 1-(咪唑并[1,2-a]吡啶-6-基)吡啶-2(1H)-酮衍生物,已显示出改善安全性并表现出口服生物利用度的潜力 (Igawa 等人,2016 年)。

晶体结构分析

- 晶体结构和分析:已经对某些咪唑并[1,2-a]吡啶衍生物进行了详细的晶体结构和 Hirshfeld 表面分析,提供了对这些分子的空间排列和相互作用的见解 (Dhanalakshmi 等人,2018 年)。

生物活化和代谢研究

- 肝微粒体的生物活化:研究已经检查了肝微粒体对杂环胺(如 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]-吡啶 (PhIP))的生物转化。这项研究对于了解这些化合物的代谢途径和潜在健康影响至关重要 (Dragsted 等人,1993 年)。

安全和危害

The safety data sheet for a related compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

未来方向

The future directions for “6-Methylimidazo[1,2-a]pyridin-2-amine” and related compounds are likely to involve further exploration of their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

6-methylimidazo[1,2-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWHNMQINVMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

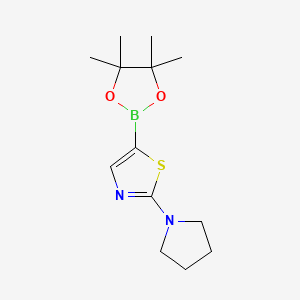

![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)

![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)